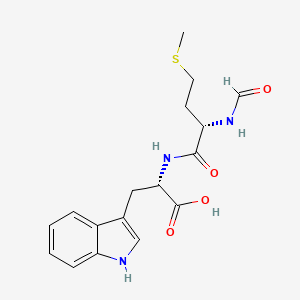

N-Formylmethionyl tryptophan

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-25-7-6-14(19-10-21)16(22)20-15(17(23)24)8-11-9-18-13-5-3-2-4-12(11)13/h2-5,9-10,14-15,18H,6-8H2,1H3,(H,19,21)(H,20,22)(H,23,24)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIWVNZNCMTTQF-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975610 | |

| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60189-52-8 | |

| Record name | N-Formylmethionyl tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060189528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Defining the N Formyl Peptide Class and Its Biological Context

N-formyl peptides are a class of molecules characterized by an N-terminal methionine residue that is modified with a formyl group. mdpi.comdrugbank.com In nature, these peptides are typically products of protein synthesis in bacteria and mitochondria. mdpi.comnih.gov Since prokaryotic and mitochondrial protein synthesis initiates with N-formylmethionine, the presence of N-formyl peptides in the extracellular space is recognized by the host's innate immune system as a sign of bacterial invasion or tissue damage. mdpi.comnih.govdiabetesjournals.org

This recognition is primarily mediated by a specific group of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). mdpi.comfrontiersin.orgwikipedia.org In humans, there are three main isoforms of these receptors: FPR1, FPR2, and FPR3. frontiersin.orgwikipedia.org The binding of N-formyl peptides to these receptors on the surface of immune cells, such as neutrophils and macrophages, triggers a cascade of intracellular signaling events. mdpi.comnih.govrsc.org These events lead to a variety of cellular responses, including chemotaxis (directed cell movement), the release of inflammatory mediators, and phagocytosis (the engulfing of pathogens or cellular debris). mdpi.comdiabetesjournals.org

The most extensively studied N-formyl peptide is N-formylmethionyl-leucyl-phenylalanine (fMLF), which is a potent chemoattractant for neutrophils and a strong agonist for FPR1. mdpi.comfrontiersin.org The interaction between N-formyl peptides and their receptors is a fundamental aspect of the innate immune response, serving as a first line of defense against invading pathogens. frontiersin.org

Significance of Methionine and Tryptophan Residues in Peptide Chemistry

The chemical properties of the amino acid residues within a peptide determine its structure, function, and interactions. In N-Formylmethionyl tryptophan, the methionine and tryptophan residues each contribute unique and significant characteristics.

Methionine (Met) is one of two sulfur-containing proteinogenic amino acids. biotage.comoup.com Its side chain contains a thioether group, which is relatively nonpolar. wikipedia.org A key feature of methionine is its susceptibility to oxidation, where the thioether can be converted to a sulfoxide (B87167) and further to a sulfone. biotage.comresearchgate.netteknoscienze.com This oxidation can be a marker for oxidative stress and can alter the peptide's conformation and biological activity. biotage.com In the context of N-formyl peptides, the N-terminal methionine is crucial for recognition by FPRs. mdpi.comtaylorandfrancis.com The formylation of this methionine residue is a critical determinant for the high-affinity binding to these receptors. nih.gov

Tryptophan (Trp) is an aromatic amino acid with a large, hydrophobic indole (B1671886) side chain. wikipedia.org This indole group is capable of participating in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions. cambridge.org These interactions are often critical for the proper folding of peptides and for their binding to biological targets. wikipedia.org Tryptophan's unique fluorescent properties also make it a valuable intrinsic probe for studying peptide conformation and binding. wikipedia.org In the context of peptide-membrane interactions, tryptophan residues often play a crucial role in anchoring the peptide to the lipid bilayer. cambridge.org The presence of tryptophan in a peptide sequence can significantly influence its antimicrobial and cell-penetrating activities. cambridge.orgnih.gov

The combination of the formylated N-terminal methionine and the bulky, aromatic tryptophan in this compound suggests a molecule with the potential for specific interactions with biological systems, particularly with the formyl peptide receptors and cellular membranes.

Biological Implications and Mechanistic Research of N Formyl Peptides

Role of N-Formylmethionine in Prokaryotic and Organellar Protein Synthesis Initiation

N-formylmethionine (fMet) is a modified amino acid that plays a critical role in the initiation of protein synthesis in bacteria, as well as in eukaryotic organelles like mitochondria and chloroplasts. wikipedia.orgquora.com This process is a fundamental distinction from protein synthesis in the cytosol of eukaryotic cells, which uses methionine as the initial amino acid. wikipedia.org

The initiation of protein synthesis in prokaryotes involves the formation of an initiation complex. This complex includes the small 30S ribosomal subunit, the messenger RNA (mRNA) template, initiation factors, guanosine (B1672433) triphosphate (GTP) as an energy source, and a specialized initiator transfer RNA (tRNA) carrying N-formylmethionine (fMet-tRNAfMet). libretexts.org The fMet-tRNAfMet recognizes and binds to the AUG start codon on the mRNA. libretexts.org The formylation of methionine, catalyzed by the enzyme methionyl-tRNA formyltransferase, occurs after methionine is loaded onto its specific tRNA. wikipedia.org This modification is crucial for the efficient initiation of translation in most bacteria. wikipedia.orgontosight.ai

The presence of fMet at the N-terminus of every newly synthesized polypeptide chain in bacteria is a key feature. libretexts.org Although fMet is the initial amino acid, it can be removed post-translationally. wikipedia.orgquora.com The endosymbiotic theory, which proposes that mitochondria and chloroplasts originated from free-living prokaryotes, is supported by the fact that these organelles also utilize fMet for initiating protein synthesis. wikipedia.org

Interestingly, under certain stress conditions, the enzyme responsible for formylation in mitochondria can be found in the cytosol of eukaryotic cells, leading to the production of proteins with an N-terminal fMet. wikipedia.org While yeast mitochondria can initiate protein synthesis without formylation under certain conditions, the general requirement of fMet for initiation is a widespread phenomenon in the prokaryotic world and in organelles. nih.gov

N-Formyl Peptides as Danger-Associated Molecular Patterns (DAMPs) and Immune Recognition

N-formyl peptides, including fragments containing N-formylmethionine, are recognized by the innate immune system as danger-associated molecular patterns (DAMPs). frontiersin.orgimrpress.comnih.gov DAMPs are endogenous molecules released from damaged or stressed cells and tissues that can trigger a non-infectious inflammatory response. frontiersin.orgnih.govphysiology.org

Since N-formylmethionine is characteristic of bacterial and mitochondrial proteins but not cytosolic eukaryotic proteins, its presence in the extracellular environment signals either a bacterial invasion or host cell damage. wikipedia.orgbiosyn.comtaylorandfrancis.com The immune system, particularly polymorphonuclear cells, can bind to proteins starting with fMet. wikipedia.org This recognition initiates a cascade of events, including the attraction of circulating leukocytes to the site of injury or infection and the stimulation of microbicidal activities like phagocytosis. wikipedia.orgbiosyn.com

Mitochondrial N-formyl peptides (F-MITs), released during events like trauma and severe blood loss, are potent activators of the immune system. nih.govgenscript.com Studies have shown that increased plasma levels of F-MITs are associated with lung damage in hemorrhagic shock, and blocking their receptors can alleviate this injury. nih.gov These mitochondrial DAMPs can induce neutrophil migration and degranulation. imrpress.com The release of mitochondrial DNA and other components into the circulation activates the innate immune system, contributing to conditions like systemic inflammatory response syndrome (SIRS). physiology.org

The recognition of N-formyl peptides as DAMPs is a crucial mechanism for the host to detect and respond to both infectious and sterile injury, highlighting the central role of these molecules in initiating inflammation. imrpress.comnih.gov

Cellular Signaling Pathways Activated by N-Formyl Peptides

The biological effects of N-formyl peptides are mediated through a specific family of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs). nih.govwikipedia.org In humans, this family consists of three main isoforms: FPR1, FPR2, and FPR3. nih.govnih.gov The binding of N-formyl peptides to these receptors triggers a variety of cellular responses. frontiersin.org

Mechanisms of Chemotaxis and Directed Cell Migration

One of the most well-documented effects of N-formyl peptides is their ability to act as potent chemoattractants for leukocytes, particularly neutrophils. biosyn.commdpi.combiologists.com Chemotaxis is the directed movement of cells along a chemical gradient. The binding of N-formyl peptides, such as the well-studied N-formylmethionyl-leucyl-phenylalanine (fMLF), to FPRs on the surface of neutrophils initiates an intracellular signaling cascade that leads to directed cell migration toward the source of the peptides, which is typically a site of bacterial infection or tissue damage. frontiersin.orgmdpi.combiologists.com

The activation of FPRs by these peptides promotes the dissociation of heterotrimeric G proteins into their αi and βγ subunits. molbiolcell.org These subunits, in turn, activate downstream signaling pathways that regulate the spatiotemporal organization of the actin cytoskeleton, which is essential for cell movement. molbiolcell.org Studies have shown that FPRs mediate not only chemotaxis but also the phagocytosis of bacteria. molbiolcell.org The process of chemotaxis is crucial for the recruitment of immune cells to inflammatory sites to combat pathogens and clear cellular debris. nih.gov Research has also indicated that synthetically derived N-formyl peptides can induce chemotaxis in sperm. frontiersin.org

Modulation of Cellular Inflammatory Responses

N-formyl peptides are key modulators of inflammation. nih.govnih.gov Their interaction with FPRs can trigger both pro-inflammatory and, in some contexts, pro-resolving or anti-inflammatory responses. frontiersin.orgnih.gov The nature of the response often depends on the specific ligand, its concentration, and the type of FPR and cell involved. frontiersin.orgnih.gov

Activation of FPR1 and FPR2 by N-formyl peptides leads to a cascade of pro-inflammatory events in myeloid cells, including cell migration, the release of inflammatory mediators, increased phagocytosis, and the transcription of new genes. nih.gov These receptors play a critical role in the host's defense against bacterial infections by initiating an inflammatory response to recruit and activate immune cells. nih.govtandfonline.com For instance, FPRs are implicated in the early neutrophil infiltration seen in pneumococcal meningitis. nih.gov

Conversely, some ligands for FPRs, such as annexin (B1180172) A1, can have dual roles, promoting inflammation at high concentrations and inhibiting it at lower concentrations. mdpi.com FPR2, in particular, is known to bind a wide variety of ligands and can mediate both pro-inflammatory and pro-resolving signals. tandfonline.com The modulation of FPR activity is therefore a critical aspect of controlling the inflammatory response.

Intracellular Signal Transduction Cascades

The binding of N-formyl peptides to their receptors initiates a series of intracellular signaling events. FPRs are coupled to the inhibitory G protein subfamily (Gi), which is demonstrated by the loss of cellular response after treatment with pertussis toxin. frontiersin.orgnih.gov Upon activation, the G protein dissociates into its α and βγ subunits, which trigger distinct downstream pathways. frontiersin.org

A key pathway activated by FPRs is the phospholipase C (PLC) pathway. wikipedia.org G protein activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 induces the release of calcium from intracellular stores, leading to a sustained increase in intracellular calcium concentration, which is required for directed cell migration. wikipedia.orgnih.gov

In addition to the PLC pathway, FPR activation can also trigger other signaling cascades involving various kinases such as mitogen-activated protein kinases (MAPKs), protein kinase C (PKC), and protein kinase B (Akt). imrpress.comresearchgate.net These pathways ultimately lead to a range of cellular responses, including proliferation, migration, and changes in gene expression. frontiersin.orgresearchgate.net In nonphagocytic cells, FPR activation can also lead to the transactivation of other membrane receptors, further diversifying the downstream signaling. researchgate.net

Metabolic Perturbations and Systemic Implications Associated with Circulating N-Formylmethionine

Elevated levels of circulating N-formylmethionine have been associated with significant metabolic shifts and increased mortality in critically ill patients. nih.govresearchgate.net Cell stress and mitochondrial degradation can lead to the release of DAMPs, which are then catabolized to N-formylmethionine. nih.govresearchgate.net

Metabolomics studies in critically ill patient cohorts have revealed that higher abundance of circulating N-formylmethionine is linked to a distinct metabolic profile. nih.govresearchgate.net This profile is characterized by:

Incomplete mitochondrial fatty acid oxidation: Indicated by an increase in short-chain acylcarnitines. nih.govresearchgate.net

Increased branched-chain amino acid (BCAA) metabolism. nih.govresearchgate.net

Activation of the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net

Alterations in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govresearchgate.net

These metabolic changes suggest a systemic response to the presence of N-formylmethionine, reflecting a state of significant physiological stress and mitochondrial dysfunction. nih.govresearchgate.net Patients with the highest levels of N-formylmethionine at admission to the intensive care unit (ICU) have been shown to have a significantly higher adjusted odds of 28-day mortality. nih.govresearchgate.net

Furthermore, circulating N-formylmethionine has been identified as a potent chemoattractant for neutrophils and is associated with elevated levels of the pro-inflammatory cytokine interleukin-6 (IL-6) in older adults, suggesting a link between infectious burden and inflammation. nih.gov In the context of COVID-19, elevated plasma concentrations of mitochondrial-derived N-formyl methionine peptides have been observed and are associated with exaggerated neutrophil activation and clinical parameters of the disease. tandfonline.com

The systemic implications of circulating N-formylmethionine are profound, indicating its role not just as a localized inflammatory signal, but as a marker and potential mediator of widespread metabolic dysregulation and adverse outcomes in critical illness. physiology.orgnih.govresearchgate.net

Advanced Characterization and Analytical Methodologies in N Formylmethionyl Tryptophan Research

Application of High-Resolution Mass Spectrometry for Peptide Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and characterization of peptides like N-Formylmethionyl tryptophan. Techniques such as ultrahigh-performance liquid chromatography coupled to a quadrupole Orbitrap tandem mass spectrometer (UHPLC-MS/MS) provide exceptional mass accuracy and resolution, enabling the precise determination of a peptide's elemental composition. rsc.orgdiva-portal.org

In a typical workflow, the peptide is first ionized, often using electrospray ionization (ESI), and its intact mass is measured with high precision. For this compound, this allows for the confirmation of its molecular formula. Subsequently, tandem mass spectrometry (MS/MS) is employed. In this stage, the protonated peptide ion is selected and subjected to collision-induced dissociation (CID), which fragments the molecule at the peptide bonds. This process generates a predictable series of fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus).

The analysis of the resulting fragmentation pattern allows for the unambiguous determination of the amino acid sequence. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, confirming the sequence as formyl-Met-Trp. HRMS can distinguish this compound from other isobaric peptides, ensuring confident identification in complex biological samples. researchgate.net

Below is a table of theoretical fragment ions for this compound, which would be used to confirm its sequence via HRMS/MS analysis.

| Ion Type | Sequence | Theoretical m/z (monoisotopic) |

| Precursor | [For-Met-Trp+H]⁺ | 380.1434 |

| b₁ | [For-Met]⁺ | 160.0427 |

| b₂ | [For-Met-Trp]⁺ | 346.1349 |

| y₁ | [Trp+H]⁺ | 205.0972 |

| y₂ | [Met-Trp+H]⁺ | 337.1376 |

| Immonium (Trp) | 159.0917 | |

| Immonium (Met) | 104.0525 |

Utilization of Intrinsic Tryptophan Fluorescence Spectroscopy

The presence of a tryptophan residue makes this compound inherently fluorescent, a property that can be exploited to study its behavior without the need for external labels or tags. nih.gov Intrinsic tryptophan fluorescence is highly sensitive to the polarity of the local microenvironment of the indole (B1671886) side chain. nist.govcreative-biolabs.com

Fluorescence spectroscopy is a powerful technique for investigating the conformation of peptides and proteins. nih.gov The fluorescence emission spectrum of tryptophan is particularly sensitive to its surroundings. When the tryptophan side chain in this compound is exposed to a polar solvent like water, it typically exhibits a fluorescence emission maximum (λmax) around 350-355 nm. researchgate.net However, if the peptide adopts a conformation where the tryptophan residue is shielded from the solvent, or if it binds to another molecule and enters a non-polar environment, the emission spectrum will shift to shorter wavelengths (a "blue shift"), often to around 330 nm or lower. core.ac.uk

This sensitivity allows researchers to monitor conformational changes in real-time. bmglabtech.com Factors such as pH, temperature, or the presence of denaturing agents can alter the peptide's structure, leading to changes in the exposure of the tryptophan residue, which are directly observable as shifts in the fluorescence emission spectrum and changes in fluorescence intensity. core.ac.ukatlantis-press.com

The table below illustrates typical changes in tryptophan fluorescence properties based on its microenvironment, which are applicable to studying the conformational state of this compound.

| Property | Exposed (Polar Environment) | Buried (Non-polar Environment) |

| Emission Maximum (λmax) | ~350-355 nm | ~309-340 nm |

| Quantum Yield | Lower (~0.15 in water) | Higher |

| Fluorescence Lifetime | Complex, multi-exponential decay | Varies with environment |

Intrinsic tryptophan fluorescence is an excellent tool for studying the interaction of this compound with ligands, receptors, or other proteins. bmglabtech.comspringernature.com When a binding event occurs, the environment of the tryptophan residue often changes, leading to a measurable change in the fluorescence signal. nih.gov This phenomenon, known as fluorescence quenching or enhancement, can be used to determine key binding parameters, such as the binding affinity (dissociation constant, Kd) and stoichiometry. nih.govnih.gov

In a typical titration experiment, the fluorescence of a solution of this compound is monitored as the concentration of a potential binding partner (ligand) is incrementally increased. If the ligand binds near the tryptophan residue, it can cause quenching (a decrease in fluorescence intensity) due to a variety of mechanisms, including Förster resonance energy transfer (FRET) or direct contact. nih.gov By plotting the change in fluorescence against the ligand concentration, a binding curve can be generated, from which the Kd can be calculated. researchgate.netresearchgate.net This label-free method provides valuable quantitative data on the molecular interactions of the dipeptide. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of N-Formyl Dipeptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and conformational dynamics of peptides in solution. For a dipeptide like this compound, multi-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) provide detailed information about atomic connectivity and spatial proximity.

¹H NMR spectra can identify the resonances for each proton in the molecule. The chemical shifts of the amide protons are particularly sensitive to hydrogen bonding and solvent exposure. Analysis of scalar couplings (J-couplings), such as the ³JHNα coupling, provides information about the backbone dihedral angle φ. researchgate.net

Development and Application of Immunological Tools for N-Formyl Peptide Detection

Immunological methods offer high sensitivity and specificity for the detection and quantification of N-formylated peptides. These techniques rely on antibodies that can specifically recognize the N-formylmethionyl group. researchgate.net

The development of such tools involves synthesizing a specific peptide antigen, such as this compound or a similar N-formylated sequence, and coupling it to a larger carrier protein to elicit a robust immune response in an animal model. researchgate.net Recently, strategies have been improved by using a mixture of N-formyl-Xaa-Cys tripeptides as the immunogen to generate "pan-specific" antibodies that recognize the N-formylmethionine moiety regardless of the subsequent amino acid sequence. biorxiv.org

Once generated, these polyclonal or monoclonal antibodies can be used in various immunoassay formats:

ELISA (Enzyme-Linked Immunosorbent Assay): Allows for the high-throughput quantification of this compound in biological fluids. nih.gov

Western Blotting: Enables the detection of larger proteins that have not been processed to remove the initial N-formylmethionine residue. nih.gov

Immunohistochemistry: Can be used to visualize the location of N-formylated peptides or proteins within tissues.

These immunological tools are powerful for studying the distribution and concentration of N-formylated peptides in biological systems, providing insights into bacterial pathogenesis and inflammatory responses. biorxiv.org The specificity of these antibodies is validated by comparing their reactivity to the formylated peptide versus its unformylated counterpart. nih.gov

The table below summarizes antigens used for developing antibodies against N-terminal modifications.

| Antigen Used | Resulting Antibody Specificity | Application |

| fMet-Gly-Ser-Gly-Cys Pentapeptide | Pan-specific for N-formylmethionine (fMet) | Detects fMet-proteins regardless of sequence context. researchgate.net |

| Mixture of fMet-Xaa-Cys Tripeptides | Improved pan-specific fMet antibody with higher affinity | Broad detection of fMet-bearing proteins across species. biorxiv.org |

| Oxidized Tryptophan Residues | Specific for N-formylkynurenine (NFK) | Detects oxidative protein damage. nih.govnih.gov |

Future Research Horizons and Emerging Concepts

Identification and Characterization of Novel N-Formylmethionyl Tryptophan Binding Partners

The biological effects of N-formyl peptides are primarily mediated through a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). frontiersin.org In humans, this family consists of three members: FPR1, FPR2, and FPR3. frontiersin.org These receptors are pattern recognition receptors crucial to the innate immune system, recognizing N-formylated peptides as signals of bacterial invasion or tissue damage, since protein synthesis in bacteria and mitochondria starts with N-formylmethionine. nih.govguidetopharmacology.org

While much of the foundational research has focused on the potent tripeptide agonist N-formylmethionyl-leucyl-phenylalanine (fMLF), the interaction of shorter dipeptides like this compound with these receptors is an area of growing interest. frontiersin.org FPR1, in particular, is considered the high-affinity receptor for many short N-formyl peptides. frontiersin.org The binding affinity is significantly influenced by the N-terminal formyl group, which is thought to form a crucial hydrogen bond within the receptor's binding pocket. nih.gov

Future research will likely focus on delineating the specific binding affinities and activation potentials of this compound for each of the FPR subtypes. It is known that FPRs can be highly promiscuous, binding a wide array of structurally diverse ligands. guidetopharmacology.org Understanding how the tryptophan residue, with its bulky indole (B1671886) side chain, influences receptor selectivity and downstream signaling compared to other amino acids is a key question. Investigations may reveal novel, non-canonical binding partners outside of the traditional FPR family, potentially expanding the known biological roles of this dipeptide. Characterizing these interactions will be essential for a complete understanding of its function.

Table 1: Human Formyl Peptide Receptor Family

| Receptor | Primary Functions | Cellular Expression (Examples) | Known Ligand Characteristics |

| FPR1 | High-affinity recognition of bacterial and mitochondrial N-formyl peptides, potent chemoattractant for neutrophils. guidetopharmacology.org | Neutrophils, monocytes, astrocytes, microglial cells. nih.gov | Binds short N-formyl peptides; N-terminus is critical for high-affinity binding. nih.gov |

| FPR2 | Binds a wide variety of ligands including N-formyl peptides, non-formylated peptides, and lipids; involved in both pro- and anti-inflammatory responses. nih.gov | Neutrophils, monocytes, epithelial cells, endothelial cells. nih.gov | Lower affinity for some N-formyl peptides compared to FPR1; C-terminus can influence binding. nih.gov |

| FPR3 | Least characterized member; role in inflammation is not well-defined. frontiersin.org | Monocytes, but not neutrophils. nih.gov | Binds some formylated peptides, but pharmacology is not well understood. guidetopharmacology.org |

Advances in Computational Approaches for Peptide Design and Receptor Modeling

Computational methods are becoming indispensable tools for exploring the interactions between ligands like this compound and their receptors. In the absence of crystal structures for all FPRs in all activation states, homology modeling and molecular docking have provided significant insights into the ligand-binding pockets. nih.govnih.gov These models suggest that the binding site of FPR1 involves key residues that interact with the N-formyl group and the amino acid side chains of the peptide. nih.gov

Key computational techniques being applied include:

Homology Modeling: Using the crystal structures of related G protein-coupled receptors, such as the chemokine receptor CXCR4 or bovine rhodopsin, as templates to build three-dimensional models of the FPRs. researchgate.netnih.gov

Molecular Docking: Simulating the binding of this compound into the modeled receptor structure to predict its preferred orientation and interaction energies. nih.govresearchgate.net This can help identify key amino acid residues in the receptor that are crucial for binding.

Molecular Dynamics (MD) Simulations: These simulations model the movement of the peptide and receptor over time, providing a more dynamic picture of the binding process and the conformational changes the receptor undergoes upon activation. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to the receptor. nih.gov This is valuable for designing novel synthetic peptides or small molecules with enhanced affinity or selectivity.

Future advancements in these computational approaches, driven by increased computing power and more sophisticated algorithms, will enable more accurate predictions of binding affinities and functional outcomes. This will accelerate the design of novel peptide-based therapeutics that specifically target FPRs, potentially with agonist or antagonist properties tailored for specific inflammatory or neurodegenerative conditions. researchgate.net

Investigating the Biosynthetic and Degradative Pathways Specific to this compound

The existence of this compound as a signaling molecule is a direct consequence of fundamental biochemical pathways related to protein synthesis and degradation, particularly in bacteria and mitochondria.

Biosynthesis: The biosynthesis of N-formyl peptides is not a direct synthesis of the peptide itself, but rather a result of protein synthesis initiation and subsequent proteolysis.

Formylation of Methionyl-tRNA: The process begins with the amino acid methionine. In bacteria, mitochondria, and chloroplasts, a specific enzyme, methionyl-tRNA formyltransferase (FMT) , catalyzes the addition of a formyl group from 10-formyltetrahydrofolate to methionine that is attached to a specific initiator tRNA (tRNAfMet). nih.govwikipedia.org This creates N-formylmethionyl-tRNAfMet.

Protein Synthesis Initiation: This modified aminoacyl-tRNA is used to initiate protein synthesis, meaning virtually all newly synthesized proteins in these systems begin with N-formylmethionine. wikipedia.org

Proteolytic Release: N-formyl peptides, including this compound, are released into the environment following the breakdown (proteolysis) of these proteins, for instance, during bacterial growth or from damaged host cells that release their mitochondrial contents. acs.org

Degradation: The host has developed enzymatic mechanisms to degrade these potent inflammatory signals to prevent excessive inflammation.

Deformylation: An enzyme known as peptide deformylase (PDF) can hydrolytically cleave the N-terminal formyl group, converting the N-formylmethionine residue back to a standard methionine. nih.govwikipedia.org This action alone can significantly reduce the biological activity of the peptide, as the formyl group is critical for high-affinity binding to FPR1. nih.gov

Peptide Cleavage: In the gut, a two-enzyme system has been described. The first, an α-N-acylpeptide hydrolase , cleaves the N-formylmethionine from the rest of the peptide. The second enzyme, an N-acylase , then hydrolyzes the N-formylmethionine into formate (B1220265) and methionine. acs.org

Future research is needed to understand the specific kinetics and regulation of these pathways with respect to N-formyl dipeptides. It remains to be fully elucidated how efficiently peptides like this compound are generated and degraded in different tissues and pathological conditions. Understanding these enzymatic control points could offer novel therapeutic targets for modulating the levels of these pro-inflammatory signals.

Table 2: Key Enzymes in N-Formylmethionine Metabolism

| Enzyme | Pathway | Function | Biological Significance |

| Methionyl-tRNA formyltransferase (FMT) | Biosynthesis | Adds a formyl group to initiator Met-tRNA in bacteria and mitochondria. nih.gov | Essential for initiating protein synthesis in prokaryotes and organelles. wikipedia.org |

| Peptide Deformylase (PDF) | Degradation | Removes the N-terminal formyl group from nascent proteins or peptides. nih.gov | Reduces the pro-inflammatory activity of N-formyl peptides. frontiersin.org |

| α-N-acylpeptide hydrolase | Degradation | Cleaves N-formylmethionine from the N-terminus of peptides. acs.org | Part of a sequential degradation process, particularly in the intestine. acs.org |

| N-acylase IA | Degradation | Hydrolyzes free N-formylmethionine into formate and methionine. acs.org | Completes the breakdown of the signaling amino acid. acs.org |

Elucidating the Mechanistic Roles of N-Formyl Dipeptides in Complex Biological Systems

The primary and most well-understood role of N-formyl peptides is as chemoattractants that guide phagocytic leukocytes, such as neutrophils, to sites of bacterial infection or sterile tissue injury. nih.govnih.gov This process is a cornerstone of the innate immune response. The binding of an N-formyl peptide to FPR1 on a neutrophil triggers a cascade of intracellular signaling events, leading to chemotaxis (directed cell movement), degranulation (release of antimicrobial enzymes), and the production of reactive oxygen species (oxidative burst) to kill pathogens. tandfonline.com

While this paradigm is well-established for longer peptides like fMLF, the specific roles of dipeptides such as this compound are less clear. Their smaller size may influence their diffusion, receptor affinity, and ability to activate downstream signaling pathways.

Emerging research horizons are expanding the roles of FPRs and their ligands beyond classical immunology:

Sterile Inflammation: N-formyl peptides released from damaged mitochondria (known as Damage-Associated Molecular Patterns or DAMPs) can initiate inflammatory responses in the absence of infection, a process known as sterile inflammation. nih.gov This is relevant in conditions like ischemia-reperfusion injury and trauma.

Neurological Function: FPRs are expressed on various cells in the central nervous system, including microglia and neurons. nih.gov Their activation has been implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in processes like neurogenesis. researchgate.netnih.gov The role of specific dipeptides in these contexts is an important area for future investigation.

Metabolic Regulation: Recent studies have linked the gut microbiome, N-formyl peptides, and metabolic diseases. The microbiota can produce N-formyl peptides that enter circulation and, by activating FPR1, may influence glucose intolerance in obesity. diabetesjournals.org

Future studies must focus on elucidating the precise mechanistic contributions of this compound in these diverse systems. Key questions include whether it acts as a primary initiator of inflammation, a modulator of responses triggered by other signals, or if it has entirely novel functions mediated through known or as-yet-undiscovered receptors. The unique chemical properties of the tryptophan side chain could mediate specific interactions and biological outcomes that differ from other N-formyl peptides, opening up a new frontier in understanding this class of signaling molecules.

Q & A

Q. What are the primary structural characteristics of N-Formylmethionyl tryptophan, and how are they validated in experimental settings?

this compound (CAS 27520-72-5) has a molecular formula of C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol. Its structure includes a formylated methionine residue conjugated to tryptophan, critical for its role in peptide synthesis and biochemical studies. Structural validation typically employs spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. For proteins containing tryptophan derivatives, absorbance measurements at 280 nm and 288 nm in 6 M guanidine hydrochloride can differentiate tryptophan from tyrosine residues, ensuring accurate quantification .

Q. How can researchers quantify this compound in protein samples, and what methodological pitfalls should be avoided?

Quantification requires circumventing hydrolysis-induced degradation of tryptophan. A validated approach involves dissolving proteins in 6 M guanidine hydrochloride and measuring absorbance at 288 nm (tryptophan-specific) and 280 nm (tyrosine interference). This method avoids alkaline or acidic hydrolysis artifacts. Researchers must normalize chromophore interactions and validate against reference standards (e.g., N-acetyl-L-tryptophanamide) to ensure precision .

Advanced Research Questions

Q. What strategies enhance the thermostability and solubility of enzymes involved in tryptophan biosynthesis, such as tryptophan 2-monooxygenase (TMO)?

Semi-rational enzyme engineering, combining computational design and site-directed mutagenesis, improves thermostability. For TMO, mutations like TMO-PWS and TMO-PWSNR increased melting temperature (Tm) by 17°C and 65°C, respectively, and boosted soluble expression by 1.4–2.1×. Key interactions (e.g., hydrogen bonding, hydrophobic packing) identified via molecular dynamics simulations guide residue selection. This approach minimizes experimental iterations while maximizing stability for industrial or synthetic biology applications .

Q. How can machine learning algorithms like ART optimize tryptophan biosynthesis pathways in engineered strains?

The Automated Recommendation Tool (ART) uses experimental data from a subset of genetic pathways (e.g., 3% of possible combinations) to extrapolate optimal designs via statistical inference. In yeast, ART increased tryptophan production by 106% over reference strains by prioritizing high-yield pathway configurations. Researchers should integrate multi-omics data (transcriptomics, metabolomics) to refine algorithm training and address context-dependent metabolic bottlenecks .

Q. What role does tryptophan play in accelerating electron transfer in redox-active proteins, and how can this be experimentally demonstrated?

Tryptophan residues act as electron relays between redox centers. In azurin mutants, introducing a tryptophan residue increased electron transfer rates by 300× compared to tryptophan-free variants. Time-resolved spectroscopy and site-directed mutagenesis are critical for validating this mechanism. Researchers should monitor tryptophan’s redox potential and spatial orientation relative to metal centers (e.g., Cu²⁺ in azurin) to optimize electron flow for bioenergy or biosensor applications .

Q. How can researchers address contradictions in tryptophan-related efficacy studies, such as placebo interference or flawed experimental designs?

Contradictions often arise from inadequate controls or overinterpretation of non-blinded studies. For example, a trial comparing tryptophan (40% response rate) to amitriptyline (55%) falsely concluded equivalence due to missing placebo arms. Robust designs should include:

- Placebo controls to isolate treatment effects.

- Stratified randomization to mitigate confounding variables (e.g., dietary tryptophan intake).

- Sensitivity analyses to assess response heterogeneity .

Methodological Considerations

- Reference Standards : Use certified materials (e.g., N-acetyltryptophan) for calibration and cross-validate assays against orthogonal methods (HPLC, LC-MS) .

- Data Interpretation : Apply multivariate regression to adjust for covariates like protein intake or genetic variability in tryptophan metabolism studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.